4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Description
Properties
IUPAC Name |
4-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-14(20)6-3-7-18-15(21)13(23-16(18)22)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,8-9,21H,3,6-7H2,(H,19,20)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQVHNKFOMUBOO-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)CCCC(=O)O)O)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)CCCC(=O)O)O)/C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has garnered attention in recent years for its diverse biological activities, particularly in antimicrobial and antitumor applications. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C16H14N2O3S
- Molecular Weight : 346.43 g/mol
- CAS Number : 301688-73-3
This compound features a thiazolidinone core fused with an indole moiety, a combination that enhances its pharmacological potential.
Synthesis
The synthesis of 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves the condensation of indole derivatives with thiazolidinone precursors. The general synthetic route includes:
- Formation of Thiazolidinone Core : The initial step involves the reaction of thioamides with appropriate aldehydes in acidic conditions to form the thiazolidinone structure.
- Indole Substitution : The indole derivative is then introduced through a methylene bridge, completing the synthesis.
This process has been documented to yield compounds with significant biological activity against various pathogens and cancer cell lines .
Antimicrobial Activity
Research has demonstrated that compounds similar to 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid exhibit potent antimicrobial properties. A study evaluated several derivatives against Gram-positive and Gram-negative bacteria, revealing:
| Compound | MIC (μM) | MBC (μM) | Active Against |
|---|---|---|---|
| 5b | 0.56 | 2.08 | Bacillus cereus |
| 5d | 37.9 | 57.8 | Staphylococcus aureus |
| 5g | 18.19 | 7.38 | Escherichia coli |
These results indicate that the synthesized compounds can outperform standard antibiotics such as ampicillin and streptomycin .
Antitumor Activity
The antitumor potential of this compound has also been investigated. In vitro studies have shown that derivatives possess significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (human epidermoid) | <10 |
| U251 (glioblastoma) | <20 |
| WM793 (melanoma) | <15 |
The presence of specific functional groups, such as methoxy or halogen substitutions on the phenyl ring, enhances the cytotoxicity of these compounds .
The proposed mechanism by which these compounds exert their biological effects includes:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and tumor growth.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazolidinone derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use in treating antibiotic-resistant infections .
Investigation into Antitumor Properties
Another study focused on the antitumor effects of thiazolidinone-based compounds in vivo using murine models. The findings demonstrated a marked reduction in tumor size and improved survival rates among treated groups compared to controls .
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid exhibit notable antimicrobial activity against a range of bacteria and fungi.
- Synthesis and Evaluation :
- Mechanism of Action :
- Case Study Data :
Anticancer Activity
The compound also shows potential in cancer treatment:
- Cell Line Studies :
- Molecular Docking Studies :
Comparative Analysis of Biological Activities
| Compound | Activity Type | MIC (µM) | Target Organism |
|---|---|---|---|
| Compound 5b | Antibacterial | 0.56 | Bacillus cereus |
| Compound 5g | Antifungal | < 0.50 | Candida albicans |
| Compound 5h | Anticancer | IC50: 10 | MCF-7 Cell Line |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 5-(indol-3-ylmethylene)-2-thioxothiazolidin-4-one derivatives, where variations in substituents (e.g., carboxylic acid chain length, indole modifications) significantly influence bioactivity. Below is a comparative analysis:
Key Trends in Structure-Activity Relationships (SAR)
Carboxylic Acid Chain Length: Butanoic acid (C4) optimizes activity against MRSA and ASK1 . Shorter chains (e.g., propionic acid, C3) reduce antifungal potency due to poor membrane interaction . Longer chains (e.g., hexanoic acid, C6) diminish activity, likely due to increased steric hindrance .
Indole Modifications :
- Methoxy groups at positions 5 or 6 enhance antibacterial activity by improving lipophilicity .
- N-Methylation of indole (e.g., 1-methyl-1H-indole) increases antifungal activity but reduces solubility .
Substituent Effects :
- Aromatic carboxylic acids (e.g., benzoic, phenylacetic) improve antifungal activity via π-π stacking with target enzymes .
- Bulky substituents (e.g., bromophenyl-furan) enhance kinase inhibition by occupying hydrophobic pockets .
Enzyme Inhibition: The target compound’s butanoic acid chain and indole group synergize to inhibit ASK1 (IC₅₀: 0.2 µM), a key kinase in inflammatory pathways .
Contradictions and Limitations
- While methoxy groups generally enhance activity, their placement (position 5 vs. 6) leads to variable outcomes. For example, a 5-OCH₃ group improves antibacterial activity, but a 6-OCH₃ group shows minimal effect .
- Replacement of butanoic acid with 4-(methylthio)butanoic acid (e.g., compound 5e) reduces antifungal activity despite similar chain length, highlighting the critical role of functional group polarity .
Q & A
Basic: What are the recommended synthetic strategies for preparing this rhodanine-indole hybrid compound?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of rhodanine (2-thioxothiazolidin-4-one) with indole-3-carbaldehyde under acidic or basic conditions to form the 5-arylidene intermediate.
- Step 2: Alkylation or coupling with butanoic acid derivatives to introduce the butanoic acid moiety at the N3 position of the thiazolidinone ring.
- Validation: Monitor intermediates via TLC and characterize using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
This strategy aligns with general methodologies for 5-arylidenerhodanine derivatives .
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Spectroscopy:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., indole C3-methylene, thioxo group).
- FTIR: Identify C=O (4-oxo, ~1700 cm⁻¹) and C=S (2-thioxo, ~1200 cm⁻¹) stretches.
- Crystallography:
Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during refinement?
- Twinning Analysis: Use SHELXL’s TWIN and BASF commands to refine twinned data, adjusting the scale factor for twin domains .
- Disorder Modeling: Apply PART and SUMP restraints in SHELXL to refine overlapping electron densities (e.g., flexible butanoic acid chains).
- Validation: Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding networks.
Advanced: What computational methods are suitable for predicting bioactivity and target engagement?
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to dock the compound into rhodanine-targeted enzymes (e.g., aldose reductase, bacterial enoyl-ACP reductase).
- QSAR Modeling: Derive descriptors (e.g., logP, polar surface area) from Gaussian-optimized structures to correlate substituent effects with activity .
- MD Simulations: Run GROMACS simulations to assess binding stability (≥50 ns) and identify key residue interactions.
Advanced: How to address conflicting bioactivity data in enzyme inhibition assays?
- Reproducibility Checks:
- Mechanistic Profiling:
- Perform kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
- Cross-test against structurally related rhodanines to isolate scaffold-specific effects.
Advanced: What strategies optimize solubility and bioavailability for in vivo studies?
- Salt Formation: React the butanoic acid group with sodium bicarbonate to form a water-soluble sodium salt.
- Prodrug Design: Esterify the carboxylic acid with pivaloyloxymethyl groups for improved membrane permeability.
- Formulation: Use PEG-based nanoemulsions or cyclodextrin inclusion complexes to enhance stability in physiological buffers.
Advanced: How to design SAR studies for modifying the indole and thiazolidinone moieties?
- Substitution Strategies:
- Activity Testing: Prioritize substitutions based on docking scores and synthetic feasibility, then validate via enzyme inhibition and cytotoxicity assays.
Basic: What safety protocols are essential for handling sulfur-containing heterocycles?
- Lab Practices:
- Use fume hoods for reactions involving thiols or H₂S byproducts.
- Store compounds under inert gas (N₂/Ar) to prevent oxidation of thioxo groups.
- Waste Disposal: Neutralize acidic residues (e.g., butanoic acid) with NaHCO₃ before disposal.
Advanced: How to validate the compound’s mechanism of action in cellular models?
- Target Engagement:
- Use CRISPR-Cas9 to knockout putative targets (e.g., PPARγ) and assess activity loss.
- Perform cellular thermal shift assays (CETSA) to confirm target binding.
- Pathway Analysis: Conduct RNA-seq or phosphoproteomics to map downstream signaling effects.
Advanced: What statistical methods resolve variability in crystallographic or bioassay datasets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
